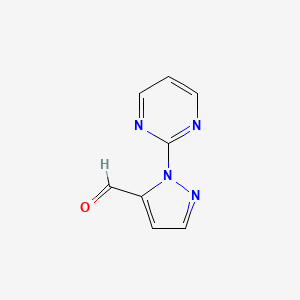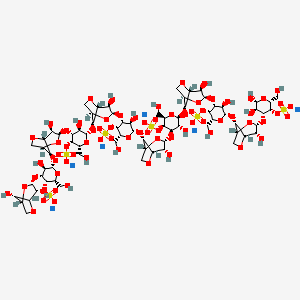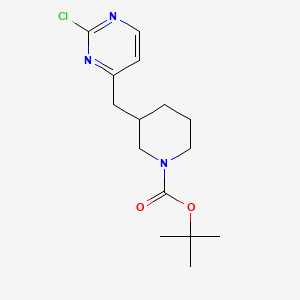
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 16618 This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-ethyl-5-methyl-2-oxooxazolidine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)acetate
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)propionitrile
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)butyrate
Uniqueness
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile is unique due to its specific structural features, including the presence of both an oxazolidine ring and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
139097-56-6 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 |
IUPAC Name |
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-3-8(2)6(4-5-9)10-7(11)12-8/h4H,3H2,1-2H3,(H,10,11)/b6-4- |
InChI Key |
LAFSMRRWJJUUEP-XQRVVYSFSA-N |
SMILES |
CCC1(C(=CC#N)NC(=O)O1)C |
Synonyms |
Acetonitrile, (5-ethyl-5-methyl-2-oxo-4-oxazolidinylidene)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594066.png)
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)




![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)



